molecular formula C8Cl3FN2 B6271947 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile CAS No. 23052-68-8

4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile

Cat. No.: B6271947
CAS No.: 23052-68-8
M. Wt: 249.5
InChI Key:
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Description

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile: is an organic compound with the molecular formula C8HCl3FN2 and a molecular weight of 249.46 g/mol . This compound is characterized by the presence of three chlorine atoms, one fluorine atom, and two cyano groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile typically involves the chlorination and fluorination of benzene derivatives followed by the introduction of cyano groups. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of cyano groups and halogen atoms enhances its binding affinity to target proteins, making it effective in biochemical assays and drug development .

Comparison with Similar Compounds

Uniqueness: 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile is unique due to the presence of both cyano groups and halogen atoms, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

23052-68-8

Molecular Formula

C8Cl3FN2

Molecular Weight

249.5

Purity

95

Origin of Product

United States

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